molecular formula C143H224N42O43 B1573872 Pro-Adrenomedullin (153-185), human

Pro-Adrenomedullin (153-185), human

Cat. No.: B1573872
M. Wt: 3219.6
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Calcitonin Gene-Related Peptide Superfamily

The calcitonin gene-related peptide (CGRP) superfamily is a group of structurally related peptide hormones that includes calcitonin, amylin, adrenomedullin (B612762) (ADM), and intermedin/adrenomedullin-2. wikipedia.orgsigmaaldrich.com These peptides are characterized by a common structural motif: a six to seven amino acid ring formed by a disulfide bridge and an amidated C-terminus. sigmaaldrich.com Members of this family are involved in a wide range of biological activities, including vasodilation, nociception (pain transmission), and metabolic regulation. wikipedia.orgnih.gov They exert their effects by binding to a unique family of receptors composed of a G protein-coupled receptor, the calcitonin receptor-like receptor (CLR), and a receptor activity-modifying protein (RAMP). wikipedia.orgnih.govnih.gov The specific RAMP associated with the CLR determines the receptor's affinity and selectivity for the different peptides in the superfamily. nih.govnih.gov

Historical Context of Adrenomedullin Discovery and Research Evolution

Adrenomedullin was first discovered in 1993 in human pheochromocytoma, a tumor of the adrenal medulla. wikipedia.orgscispace.comnih.gov Initially identified for its potent and long-lasting vasodilatory effects and its ability to stimulate cAMP production in platelets, subsequent research has unveiled a much broader spectrum of activities. scispace.comnih.gov Over the years, the focus of adrenomedullin research has expanded from its role in blood pressure regulation to encompass its involvement in angiogenesis (the formation of new blood vessels), organ protection, and anti-inflammatory responses. nih.govnih.gov The discovery that the ADM gene encodes a larger precursor protein, prepro-adrenomedullin, led to the identification of other bioactive peptides derived from this precursor, further broadening the understanding of this complex signaling system. wikipedia.orgoup.com

Hierarchical Processing of Prepro-Adrenomedullin and its Peptide Fragments

The human ADM gene, located on chromosome 11, encodes a 185-amino acid precursor peptide called prepro-adrenomedullin. wikipedia.orgoup.com This precursor undergoes a series of enzymatic cleavages to generate several bioactive peptides. medchemexpress.comresearchgate.net This hierarchical processing is a common mechanism for generating peptide diversity from a single gene.

The initial step involves the removal of a 21-amino acid signal peptide from the N-terminus of prepro-adrenomedullin, resulting in the 164-amino acid pro-adrenomedullin. medchemexpress.com Pro-adrenomedullin is then further processed to yield several smaller peptides, each with distinct biological activities. nih.govmedchemexpress.com

Pro-Adrenomedullin (153-185), human, also known as adrenotensin, is a 33-amino acid peptide fragment derived from the C-terminus of pro-adrenomedullin. medchemexpress.comresearchgate.netmol-scientific.com It is generated during the post-translational processing of the prepro-adrenomedullin precursor. researchgate.net This fragment is distinct from the mature adrenomedullin peptide and other bioactive fragments derived from the same precursor. While research on the specific functions of Pro-Adrenomedullin (153-185) is ongoing, its existence highlights the complexity of the adrenomedullin system and the potential for multiple, distinct biological effects arising from a single gene product.

Besides Pro-Adrenomedullin (153-185), two other major bioactive peptides are cleaved from pro-adrenomedullin:

Proadrenomedullin N-Terminal 20 Peptide (PAMP): This 20-amino acid peptide is located at the N-terminus of pro-adrenomedullin. nih.govoup.comoup.com PAMP exhibits a range of biological activities, including vasodilation and involvement in hormone secretion and cell migration. innopep.comanaspec.com Interestingly, while it shares some physiological effects with mature adrenomedullin, it acts through different receptors. nih.govacs.org

Mature Adrenomedullin: This 52-amino acid peptide is the most extensively studied product of the ADM gene. wikipedia.orgnih.gov It undergoes a final post-translational modification called C-terminal amidation, which is crucial for its full biological activity. nih.govresearchgate.net The non-amidated precursor is known as immature or glycine-extended adrenomedullin and is significantly less bioactive. nih.govnih.gov Mature adrenomedullin is a potent vasodilator and plays a critical role in regulating blood pressure and vascular tone. wikipedia.orgnih.gov

Properties

Molecular Formula

C143H224N42O43

Molecular Weight

3219.6

Origin of Product

United States

Molecular and Cellular Biology of Pro Adrenomedullin 153 185 , Human

ADM Gene Structure and Expression Regulation

The foundation for Pro-Adrenomedullin (153-185) lies within the Adrenomedullin (B612762) (ADM) gene. This gene's architecture and the complex mechanisms governing its expression are critical to understanding the availability of the precursor from which this peptide is cleaved.

Transcriptional Control Mechanisms and Regulatory Elements

The human ADM gene is located on chromosome 11 and is composed of four exons and three introns. wikipedia.orgoup.commdpi.com Its expression is governed by a variety of transcriptional control mechanisms and regulatory elements that allow for fine-tuned control in response to physiological and pathological stimuli. The 5'-flanking region of the gene contains key promoter elements, including TATA and CAAT boxes, which are fundamental for the initiation of transcription. oup.com

Several regulatory elements have been identified that modulate ADM gene expression. These include:

Hypoxia-Response Elements (HREs): Hypoxia, or low oxygen conditions, is a potent inducer of ADM gene expression. aacrjournals.orgresearchgate.net This is mediated by Hypoxia-Inducible Factors (HIFs), specifically HIF-1α and HIF-2α, which bind to HREs in the ADM promoter, thereby activating transcription. aacrjournals.orgresearchgate.net This mechanism is crucial in the cellular response to ischemia and in the context of tumor growth. aacrjournals.org

Nuclear Factor-κB (NF-κB) sites: These sites are involved in the inflammatory response, and their presence in the ADM promoter suggests a role for ADM in inflammation. oup.com

Activator Protein-2 (AP-2) binding sites: These are also present in the promoter region and are implicated in the regulation of gene expression during development and in response to various signaling pathways. oup.com

cAMP-Regulated Enhancer Element: This element points to the involvement of the cyclic AMP signaling pathway in controlling ADM expression. oup.com

Activating Transcription Factor 4 (ATF4): The ADM2 gene, a paralog of ADM, is controlled by ATF4, a key regulator of the integrated stress response. nih.gov This suggests that cellular stress can also influence the expression of adrenomedullin-related peptides.

The interplay of these and other transcription factors allows for the integration of various signals to control the level of ADM mRNA and, consequently, the production of its derived peptides.

Cellular and Tissue Distribution of ADM Gene Expression

ADM gene expression is widespread throughout the human body, indicating its diverse physiological roles. While initially discovered in pheochromocytoma and the adrenal medulla, where its expression is highest, the ADM gene is also significantly expressed in a multitude of other tissues. wikipedia.orggenecards.org

High levels of ADM mRNA have been detected in:

Vascular endothelial cells oup.com

Vascular smooth muscle cells oup.com

Heart (ventricle) genecards.org

Kidney genecards.org

Lung genecards.org

Expression has also been identified in the central nervous system, gastrointestinal tract, and reproductive organs. oup.comopenaccesspub.org The broad distribution of ADM gene expression underscores the peptide's importance as both a circulating hormone and a local paracrine/autocrine regulator in numerous physiological systems. nih.govscispace.com

Post-Translational Processing of Prepro-Adrenomedullin

The journey from the ADM gene to the bioactive peptide Pro-Adrenomedullin (153-185) involves a series of precise post-translational modifications. This process begins with the synthesis of a large precursor protein, prepro-adrenomedullin, which is then sequentially cleaved to yield several smaller, biologically active peptides. mdpi.comopenaccesspub.org

Identification of Proteolytic Cleavage Sites and Enzymes

The initial translation product of the ADM gene is a 185-amino acid precursor called prepro-adrenomedullin. mdpi.comopenaccesspub.org The first step in its processing is the removal of a 21-amino acid N-terminal signal peptide, which occurs in the endoplasmic reticulum. openaccesspub.orgresearchgate.netyoutube.com This cleavage results in the formation of the 164-amino acid intermediate, pro-adrenomedullin (pro-ADM). mdpi.comnih.gov

Pro-ADM serves as the substrate for further proteolytic processing by prohormone convertases, a family of enzymes responsible for cleaving precursor proteins at specific sites. researchgate.netqiagenbioinformatics.com This enzymatic action on pro-ADM liberates several distinct peptides. The general nomenclature for proteolytic cleavage designates the cleavage site as occurring between the P1 and P1' positions of the substrate. qiagenbioinformatics.compeakproteins.com

While the specific enzymes responsible for all cleavages of pro-adrenomedullin are not fully elucidated, the process is analogous to the processing of other prohormones like proinsulin, where prohormone convertases play a key role. researchgate.net

Formation and Release of Pro-Adrenomedullin (153-185)

Following the initial cleavage of the signal peptide, pro-adrenomedullin (amino acids 22-185) is further processed to release multiple bioactive fragments. mdpi.comnih.gov One of these fragments is Pro-Adrenomedullin (153-185), also known as Adrenotensin. medchemexpress.commdpi.com

The proteolytic cleavage of pro-adrenomedullin results in the generation of the following peptides:

Pro-Adrenomedullin N-terminal 20 peptide (PAMP): Comprising amino acids 22-41. mdpi.com

Mid-regional pro-ADM (MR-proADM): Consisting of amino acids 45-92. mdpi.com

Adrenomedullin (ADM): A 52-amino acid peptide derived from amino acids 95-147 after further processing. mdpi.com

Pro-Adrenomedullin (153-185) (Adrenotensin): A 33-amino acid peptide. mdpi.commol-scientific.comqyaobio.com

The table below summarizes the products of prepro-adrenomedullin processing.

Precursor ProteinProcessing StepResulting PeptideAmino Acid Position
Prepro-AdrenomedullinCleavage of signal peptidePro-Adrenomedullin (pro-ADM)22-185
Pro-AdrenomedullinProteolytic cleavagePro-Adrenomedullin N-terminal 20 peptide (PAMP)22-41
Pro-AdrenomedullinProteolytic cleavageMid-regional pro-ADM (MR-proADM)45-92
Pro-AdrenomedullinProteolytic cleavage and amidationAdrenomedullin (ADM)95-147 (immature), 95-146 (mature)
Pro-AdrenomedullinProteolytic cleavagePro-Adrenomedullin (153-185) (Adrenotensin) 153-185

These peptides are then released from the cell to exert their biological effects.

Receptor Interactions and Signal Transduction Mechanisms

The biological actions of adrenomedullin and its related peptides are mediated through a unique receptor system. This system consists of a G protein-coupled receptor (GPCR) called the calcitonin receptor-like receptor (CRLR) and a family of accessory proteins known as receptor activity-modifying proteins (RAMPs). scispace.comnih.gov The specific RAMP that associates with CRLR determines the ligand specificity of the receptor complex.

The primary receptor for adrenomedullin is a complex of CRLR and RAMP2 or RAMP3. nih.gov Adrenomedullin can also bind with lower affinity to the CGRP receptor, which is a complex of CRLR and RAMP1. scispace.comnih.gov

The precise receptor and signaling pathway for Pro-Adrenomedullin (153-185) are less well-defined compared to adrenomedullin. However, it is known to be a bioactive peptide. medchemexpress.com Some studies suggest that Adrenotensin may have effects that are opposite to those of adrenomedullin. oup.com

The primary signaling pathway activated by the adrenomedullin receptor (CRLR/RAMP2 or 3) involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). openaccesspub.orgnih.gov Another pathway involves the activation of phospholipase C, leading to the formation of inositol (B14025) 1,4,5-trisphosphate and an increase in intracellular calcium, which can activate endothelial nitric oxide synthase (eNOS) and lead to vasodilation. biosyn.com

Further research is needed to fully elucidate the specific receptor interactions and downstream signal transduction mechanisms of Pro-Adrenomedullin (153-185) and to understand its unique physiological role in the context of the other peptides derived from the ADM gene.

Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity-Modifying Proteins (RAMPs)

The receptors for the calcitonin peptide family, including adrenomedullin, are unique heterodimeric complexes. The core component is the Calcitonin Receptor-Like Receptor (CRLR), a class B G-protein coupled receptor (GPCR). However, CRLR alone is not sufficient for function; it requires association with one of three single-transmembrane-domain proteins known as Receptor Activity-Modifying Proteins (RAMPs) to be transported to the cell surface and to determine ligand specificity. ahajournals.orgnih.gov

The combination of CRLR with different RAMPs gives rise to distinct receptor subtypes:

CRLR + RAMP1: Forms the Calcitonin Gene-Related Peptide (CGRP) receptor. scispace.com

CRLR + RAMP2: Forms the AM₁ receptor, which has a high affinity for adrenomedullin. mdpi.com

CRLR + RAMP3: Forms the AM₂ receptor, which also binds adrenomedullin. mdpi.com

While the interaction of adrenomedullin with these CRLR/RAMP complexes is well-documented, there is a notable lack of direct scientific evidence detailing the specific interaction of Pro-Adrenomedullin (153-185) with these receptors. Research indicates that Adrenotensin exerts biological effects that are antagonistic to those of adrenomedullin, such as vasoconstriction. This functional antagonism suggests that Adrenotensin may interact with a different receptor altogether, or it may modulate the CRLR/RAMP complexes in a manner distinct from adrenomedullin. However, the precise molecular targets for Adrenotensin have yet to be fully elucidated.

Table 1: CRLR/RAMP Receptor Complexes and Their Primary Ligands

Receptor ComplexComponentsPrimary Endogenous Ligand(s)
CGRP Receptor CRLR + RAMP1Calcitonin Gene-Related Peptide (CGRP)
AM₁ Receptor CRLR + RAMP2Adrenomedullin (ADM)
AM₂ Receptor CRLR + RAMP3Adrenomedullin (ADM), Intermedin/Adrenomedullin-2

This table reflects the established receptor pharmacology for the broader calcitonin peptide family. The specific receptor for Pro-Adrenomedullin (153-185) remains a subject for further investigation.

Intracellular Signaling Cascades Activated by Pro-Adrenomedullin (153-185) and Related Peptides (e.g., cAMP, cGMP, Ca²⁺ pathways, NO synthesis)

The intracellular signaling pathways initiated by the binding of a ligand to its receptor dictate the ultimate cellular response. For adrenomedullin and related peptides, the primary signaling cascade involves the activation of G-proteins, leading to changes in the concentration of second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), and intracellular calcium (Ca²⁺), as well as the synthesis of nitric oxide (NO).

Adrenomedullin, acting through the AM₁ and AM₂ receptors, predominantly couples to the Gs alpha subunit of G-proteins. This coupling stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. scispace.comopenaccesspub.org This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation. openaccesspub.org Furthermore, adrenomedullin can stimulate NO synthesis in endothelial cells, which then diffuses to adjacent smooth muscle cells, activates guanylate cyclase to produce cGMP, and contributes to vasorelaxation. openaccesspub.orgnih.gov Some studies also indicate that adrenomedullin can induce an increase in intracellular Ca²⁺ in certain cell types. openaccesspub.orgnih.gov

The specific intracellular signaling cascades activated by Pro-Adrenomedullin (153-185) are not as well-defined as those for its parent peptide. However, its observed biological actions provide clues. The vasoconstrictor and proliferative effects of Adrenotensin on vascular smooth muscle cells suggest a signaling pathway that is distinct from the cAMP-mediated vasodilation of adrenomedullin. Vasoconstriction is often mediated by an increase in intracellular Ca²⁺, which can be triggered by the activation of the Gq alpha subunit of G-proteins and the subsequent production of inositol trisphosphate (IP₃). While plausible, direct experimental evidence confirming the specific second messengers involved in Adrenotensin's signaling is currently limited. The antagonistic relationship between adrenomedullin and Adrenotensin suggests that they may trigger opposing signaling pathways within the same target tissues.

Table 2: Predominant Signaling Pathways of Adrenomedullin

Second Messenger / PathwayEffect of AdrenomedullinPrimary Consequence
Cyclic AMP (cAMP) IncreaseVasodilation, Inhibition of smooth muscle proliferation
Nitric Oxide (NO) / Cyclic GMP (cGMP) IncreaseVasodilation
Intracellular Calcium (Ca²⁺) Increase (in certain cells)Varied, can contribute to NO release

The signaling pathways for Pro-Adrenomedullin (153-185) are inferred from its biological effects and are likely to differ from those of adrenomedullin, though they await definitive characterization.

Specificity of Receptor Binding for Pro-Adrenomedullin (153-185)

The specificity of a ligand for its receptor is a critical determinant of its biological function. The binding specificity of adrenomedullin and CGRP to the CRLR is conferred by the associated RAMP. RAMP1 directs CRLR to bind CGRP with high affinity, whereas RAMP2 and RAMP3 shift the specificity towards adrenomedullin. ahajournals.org

The receptor binding profile of Pro-Adrenomedullin (153-185) remains an active area of investigation. Its distinct biological activities, particularly its vasoconstrictor properties which are in direct opposition to adrenomedullin's vasodilatory effects, strongly suggest a unique receptor interaction. There are several possibilities for the receptor binding specificity of Adrenotensin:

A Novel, Specific Receptor: Adrenotensin may bind to a yet-unidentified G-protein coupled receptor that is distinct from the known CRLR/RAMP complexes.

Interaction with a Different Receptor Family: It might interact with receptors outside of the calcitonin family.

Modulation of CRLR/RAMP Complexes: Adrenotensin could potentially act as an allosteric modulator or a biased agonist at the known adrenomedullin receptors, leading to the activation of different signaling pathways than the parent peptide.

Antagonism at the ADM Receptor: It could act as a competitive or non-competitive antagonist at the AM₁ or AM₂ receptors, thereby blocking the vasodilatory effects of adrenomedullin.

Currently, there is a lack of published data definitively identifying the specific receptor for Pro-Adrenomedullin (153-185) or detailing its binding affinities. The functional antagonism observed between Adrenotensin and adrenomedullin underscores the physiological relevance of this peptide and highlights the need for further research to delineate its molecular targets.

Physiological and Biological Roles of Pro Adrenomedullin 153 185 , Human in Preclinical Models

Vascular and Cardiovascular System Regulation in in vitro and Animal Models

Modulation of Vascular Tone and Endothelial Function

Preclinical studies have indicated that pro-adrenomedullin (153-185) exerts direct effects on the vascular system, often in contrast to the actions of adrenomedullin (B612762). In isolated rat aortic preparations, adrenotensin has been shown to induce vasoconstriction in a dose-dependent manner. nih.gov Furthermore, in vivo experiments in anesthetized rats demonstrated that an intravenous administration of pro-adrenomedullin (153-185) leads to a significant increase in mean arterial pressure, highlighting its pressor effects. nih.gov

Research has also pointed to a potential role for this peptide in vascular remodeling. In cultured rat vascular smooth muscle cells, pro-adrenomedullin (153-185) was found to stimulate cell proliferation. nih.gov Interestingly, there appears to be an antagonistic relationship between adrenotensin and adrenomedullin, where adrenomedullin can inhibit the vasoconstrictor and proliferative effects of adrenotensin. nih.gov Conversely, adrenotensin has been observed to decrease the release of adrenomedullin from the rat aorta, suggesting a reciprocal regulatory mechanism at the molecular level. nih.gov

Vasoactive Effects of Pro-Adrenomedullin (153-185) in Preclinical Models

Experimental ModelParameter MeasuredObserved Effect of Pro-Adrenomedullin (153-185)
Isolated Rat AortaAortic TensionDose-dependent increase (Vasoconstriction)
Anesthetized RatsMean Arterial PressureIncrease (Pressor effect)
Cultured Rat Vascular Smooth Muscle CellsCell Proliferation (³H-TdR incorporation)Increase

Angiogenesis and Lymphangiogenesis

There is a notable lack of specific preclinical data on the direct effects of pro-adrenomedullin (153-185) on angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). While adrenomedullin is known to be involved in these processes, it is crucial to note that these findings cannot be extrapolated to pro-adrenomedullin (153-185) due to the often-opposing actions of these two peptides.

Cardiac Effects in Animal Models (e.g., Inotropy, Anti-hypertrophy)

Detailed investigations into the direct cardiac effects of pro-adrenomedullin (153-185), such as its influence on myocardial contractility (inotropy) or its potential role in preventing cardiac hypertrophy, are not extensively documented in the available scientific literature.

Renal and Fluid Homeostasis Regulation in Animal Models

Inhibition of Aldosterone (B195564) Secretion

There is a lack of direct preclinical evidence demonstrating that pro-adrenomedullin (153-185) inhibits the secretion of aldosterone, a key hormone in the regulation of blood pressure and fluid balance. While other peptides derived from the same precursor, such as adrenomedullin, are known to have this effect, similar actions have not been conclusively shown for adrenotensin.

Neuroendocrine System Interactions in Animal Models

The peptides derived from pro-adrenomedullin have been shown to interact with the neuroendocrine system, influencing both the central nervous system and the hormonal axes that govern physiological homeostasis.

Central Nervous System Modulation (e.g., Pain Perception, Neuroprotection)

While adrenomedullin (AM) has been identified as a potential pronociceptive mediator, contributing to the transmission of pain signals in various pathological states, the specific role of Pro-Adrenomedullin (153-185) in pain perception is less defined. wikipedia.org Some preclinical studies have suggested that adrenomedullin may also offer neuroprotective effects, for instance, by reducing neuronal loss and levels of reactive oxygen species in models of cerebral ischemia. nih.govnih.gov

In contrast, Adrenotensin has been shown to possess vasoactive properties, such as vasoconstriction and pressor effects in rats, which could indirectly influence central nervous system function by altering cerebral blood flow. nih.gov However, direct evidence of its role in modulating pain perception or providing neuroprotection in animal models remains an area for further investigation. One study did note that a compound related to Pro-Adrenomedullin (153-185) was evaluated for neuroprotective effects in preclinical studies, but detailed findings are not widely available. hopkinsmedicine.org

Pituitary Gland and Adrenal Gland Actions

Peptides derived from pro-adrenomedullin have demonstrated significant actions on the pituitary and adrenal glands in animal models. Both adrenomedullin (AM) and PAMP have been found to inhibit the basal secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland at physiologically relevant doses. endocrinesurgery.net.au ACTH is a key hormone that stimulates the adrenal cortex to release cortisol. wikipedia.orgclevelandclinic.org

Within the adrenal gland itself, AM and PAMP can directly inhibit aldosterone secretion. endocrinesurgery.net.au The adrenal glands are complex endocrine organs composed of an outer cortex, which produces steroid hormones like cortisol and aldosterone, and an inner medulla, which secretes catecholamines such as epinephrine (B1671497) and norepinephrine. wikipedia.orghopkinsmedicine.orgadrenal.comclevelandclinic.org In vitro studies on human adrenal glands have shown that AM can inhibit angiotensin II-stimulated aldosterone secretion from dispersed adrenocortical cells. nih.gov Interestingly, in adrenal slice preparations that maintain the integrity of the tissue, AM enhanced basal aldosterone production, an effect thought to be mediated by the release of catecholamines. nih.gov The specific actions of Pro-Adrenomedullin (153-185) on the pituitary and adrenal glands have not been as extensively characterized as those of AM and PAMP.

Immunological and Inflammatory Responses in in vitro and Animal Models

The components of the pro-adrenomedullin system are increasingly recognized for their roles in modulating immune and inflammatory responses.

Anti-Inflammatory and Immunomodulatory Activities

Adrenomedullin (AM) has demonstrated notable anti-inflammatory and immunomodulatory activities in various preclinical models. It has been shown to suppress the production of pro-inflammatory cytokines and has been investigated as a potential therapeutic for inflammatory conditions like inflammatory bowel disease. nih.govclevelandclinic.orgnih.gov In a mouse model of colitis, administration of AM led to reduced inflammatory markers and less severe histological inflammation. nih.gov

The role of Pro-Adrenomedullin (153-185), or Adrenotensin, in inflammation is more complex and appears to differ from that of AM. In cultured rat mesangial cells, Adrenotensin was found to induce cell proliferation and stimulate the synthesis and secretion of transforming growth factor-beta1 (TGF-β1) and collagen type IV. nih.gov TGF-β1 is a cytokine with pleiotropic effects, capable of exerting both pro- and anti-inflammatory actions depending on the context. Furthermore, Adrenotensin has been shown to induce the proliferation of vascular smooth muscle cells, a process that can be associated with inflammatory responses and tissue remodeling. nih.gov

Vasoactive and Proliferative Effects of Adrenotensin in Preclinical Models
Model SystemFindingReference
Anesthetized ratsIntravenous injection of Adrenotensin (2.5 nmol/kg) increased mean arterial pressure by 28%. nih.gov
Isolated rat aortaAdrenotensin (1 x 10-8 and 1 x 10-7 mol/L) augmented aortic tension in a dose-dependent manner. nih.gov
Cultured rat vascular smooth muscle cellsAdrenotensin (1 x 10-7 mol/L) increased 3H-TdR incorporation by 55%, indicating cell proliferation. nih.gov
Cultured rat mesangial cellsAdrenotensin induced cell proliferation in a concentration-dependent manner. nih.gov

Direct Antimicrobial Properties

Several components derived from pro-adrenomedullin have been reported to possess direct antimicrobial properties. Both adrenomedullin (AM) and PAMP have been shown to exhibit microbicidal activity against both Gram-positive and Gram-negative bacteria. nih.gov One study demonstrated that AM was effective against a range of bacteria from human skin, oral, respiratory, and gut microflora. nih.gov While it has been suggested that pro-adrenomedullin as a whole exhibits antibacterial activity, specific studies detailing the direct antimicrobial properties of the Pro-Adrenomedullin (153-185) fragment are limited.

Regulation of Cytokine Production

The regulation of cytokine production is a key aspect of the immunomodulatory function of the pro-adrenomedullin system. Adrenomedullin (AM) has been shown to play a significant role in this process. In vitro studies have demonstrated that AM can stimulate the release of the anti-inflammatory cytokine IL-10 while suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β from macrophages. adrenal.com In a murine model of colitis, AM administration led to a significant inhibition of colitis-associated pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

In contrast, the direct effects of Pro-Adrenomedullin (153-185) on the production of a broad range of cytokines have not been as clearly elucidated. However, as mentioned previously, Adrenotensin has been shown to increase the levels of TGF-β1 mRNA and protein in cultured renal mesangial cells. nih.gov The regulation of cytokine signaling is a complex process involving a balance between pro- and anti-inflammatory mediators. nih.gov

Modulation of Cytokine and Growth Factor Production by Pro-Adrenomedullin Fragments
Peptide FragmentModel SystemEffect on Cytokine/Growth FactorReference
Adrenomedullin (AM)Macrophages (in vitro)Stimulates IL-10 release; Suppresses TNF-α and IL-1β release. adrenal.com
Adrenomedullin (AM)Murine model of colitisInhibits TNF-α and IL-1β production. nih.gov
Adrenotensin (Pro-Adrenomedullin 153-185)Cultured rat mesangial cellsIncreases TGF-β1 mRNA and protein levels. nih.gov

of Gastrointestinal Tract Physiology

Pro-Adrenomedullin (153-185), also known as Adrenotensin, is a peptide fragment derived from the precursor protein prepro-adrenomedullin. ebi.ac.ukmdpi.com While other peptides from this precursor, such as Adrenomedullin (AM) and Proadrenomedullin N-terminal 20 peptide (PAMP), have been studied for their various roles in gastrointestinal physiology, the specific functions of Pro-Adrenomedullin (153-185) in this system are not yet well-documented in preclinical animal models. nih.govnih.gov

Regulation of Gastric Emptying and Acid Secretion

Current scientific literature does not provide direct evidence on the specific role of Pro-Adrenomedullin (153-185), human, in the regulation of gastric emptying and acid secretion in animal models. Research in this area has predominantly focused on Adrenomedullin (AM) and PAMP, which have been shown to be potent inhibitors of both gastric acid secretion and gastric emptying. nih.govnih.gov

Intestinal Barrier Function

There is a lack of direct research findings detailing the effects of this compound, on intestinal barrier function in animal models. Studies on related peptides from the same precursor have shown that Adrenomedullin (AM) can improve intestinal epithelial barrier function. nih.govresearchgate.net However, these findings cannot be directly extrapolated to Pro-Adrenomedullin (153-185). The intestinal barrier is a complex system, and its integrity is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. mdpi.commdpi.com

Modulation of Gut Microbiome Composition

The direct influence of this compound, on the composition of the gut microbiome has not been a subject of extensive research. The gut microbiome plays a critical role in host health, influencing everything from nutrient metabolism to immune function. nih.govardigen.com While Adrenomedullin (AM) and PAMP have been suggested to act as antimicrobial peptides that can modulate the gut microbiota, similar functions have not yet been investigated for Pro-Adrenomedullin (153-185). mdpi.comfrontiersin.org Some studies have shown that the renin-angiotensin system can influence the gut microbiome, and since some effects of Adrenotensin are mediated by Angiotensin II, an indirect link could be hypothesized but remains unproven. nih.govnih.govnih.gov

Effects on Cellular Processes in Cell Models

In contrast to the limited data on its gastrointestinal roles, some in vitro studies have begun to elucidate the effects of Pro-Adrenomedullin (153-185) on fundamental cellular processes.

Cell Growth, Proliferation, and Apoptosis Modulation

Research using cultured rat renal mesangial cells has demonstrated that Pro-Adrenomedullin (153-185), or Adrenotensin (ADT), plays a stimulatory role in cell proliferation. nih.gov This effect was observed to be concentration-dependent. nih.gov The mechanism behind this proliferative effect involves the upregulation of the local renin-angiotensin system. nih.gov Specifically, ADT treatment was found to increase the messenger RNA (mRNA) levels of renin and angiotensinogen (B3276523), leading to an increase in Angiotensin II protein levels. nih.gov Furthermore, ADT upregulated the Angiotensin II Type 1 (AT1) receptor mRNA, which is known to mediate the proliferative effects of Angiotensin II. nih.gov The involvement of this pathway was confirmed by the fact that the AT1 receptor antagonist, losartan, blocked the ADT-induced cell proliferation. nih.gov

In addition to stimulating proliferation, ADT also influenced the production of extracellular matrix components. Treatment with ADT increased the levels of Transforming Growth Factor-beta 1 (TGF-β1) mRNA and protein, as well as the secretion of collagen type IV by the cultured mesangial cells. nih.gov

Currently, there is a lack of available scientific literature investigating the direct role of Pro-Adrenomedullin (153-185) in the modulation of apoptosis. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. nih.govyoutube.com

Interactive Data Table: Effect of Adrenotensin (ADT) on Mesangial Cell Proliferation and Associated Factors

Treatment/ParameterObservation in Cultured Rat Mesangial CellsReference
Adrenotensin (ADT) Induced cell proliferation in a concentration-dependent manner. nih.gov
ADT Effect on Renin-Angiotensin System Increased renin and angiotensinogen mRNA levels. nih.gov
Increased Angiotensin II protein levels. nih.gov
Upregulated Angiotensin II Type 1 (AT1) receptor mRNA. nih.gov
ADT + Losartan (AT1 Antagonist) Blocked ADT-induced cell proliferation. nih.gov
ADT Effect on Extracellular Matrix Increased TGF-β1 mRNA and protein levels. nih.gov
Increased collagen type IV excretion. nih.gov

Cell Migration and Organelle Transport (e.g., Kinesin Activity)

There is currently no direct scientific evidence available regarding the specific effects of this compound, on cell migration or on organelle transport processes such as those mediated by kinesin activity. In contrast, Adrenomedullin (AM) has been shown to inhibit the migration of vascular smooth muscle cells. scispace.com However, it is crucial to note that these findings pertain to AM and cannot be assumed to apply to Pro-Adrenomedullin (153-185).

Other Organ System Physiology (e.g., Pulmonary, Reproductive) in Animal Models

The influence of the pro-adrenomedullin system extends to various other organ systems, with notable effects observed in the pulmonary and reproductive systems in preclinical animal models. Research in these areas highlights the multifaceted roles of adrenomedullin (AM) and its related peptides in maintaining physiological homeostasis.

Pulmonary Physiology in Animal Models

The lungs are a significant site for both the synthesis and clearance of adrenomedullin. openaccesspub.org Experimental studies in animal models have revealed several protective and regulatory roles of AM peptides in the pulmonary system.

In animal models of pulmonary hypertension (PH), administration of adrenomedullin has been shown to attenuate the condition. nih.govscispace.com For instance, in rats with heart failure accompanied by pulmonary hypertension, AM was found to decrease right ventricular systolic pressure. openaccesspub.org The mechanisms are thought to involve not only vasodilation but also the inhibition of pulmonary artery smooth muscle cell proliferation and the alleviation of pulmonary artery collagen accumulation. nih.gov In states of hypoxia, the pulmonary vasodilation induced by AM appears to be mediated by prostaglandins (B1171923) rather than nitric oxide. openaccesspub.org

Furthermore, adrenomedullin exhibits bronchodilator effects, which have been observed in models of asthma. openaccesspub.org Elevated levels of AM are associated with acute asthma exacerbations, where it is thought to act as a compensatory mechanism. openaccesspub.org The broader pro-adrenomedullin system, specifically mid-regional pro-adrenomedullin (MR-proADM), has also been linked to chronic obstructive pulmonary disease (COPD), where it is considered a biomarker for severe exacerbations. bioquote.comnih.gov

Animal ModelPeptide StudiedKey FindingsReference
Rat Model of Pulmonary Hypertension with Heart FailureAdrenomedullin (AM)Decreased right ventricular systolic pressure. openaccesspub.org
General Animal Models of Pulmonary HypertensionAdrenomedullin (AM)Attenuated pulmonary hypertension, inhibited pulmonary artery smooth muscle cell proliferation, and reduced collagen accumulation. nih.govscispace.com
Animal Models of AsthmaAdrenomedullin (AM)Exhibited a bronchodilator effect. openaccesspub.org

Reproductive Physiology in Animal Models

The adrenomedullin system is crucial for normal reproductive function, particularly in pregnancy and fertility, as demonstrated by genetic and pharmacological studies in mice. nih.govnih.gov AM is synthesized in reproductive tissues, including the uterus and placenta. scispace.com

Genetic studies have established that functional AM signaling is essential for embryonic survival, with the genetic ablation of Adm resulting in mid-gestational lethality due to cardiovascular defects. nih.gov Female mice with 50% less adrenomedullin (Adm+/-) exhibit disrupted fertility, placentation, and uterine receptivity. nih.govnih.gov

Pharmacological studies have further elucidated the role of AM in enhancing endometrial receptivity. In a mouse model, intrauterine delivery of AM prior to blastocyst transfer improved the embryo implantation rate and spacing within the uterus. nih.gov This improvement is linked to several cellular and molecular changes in the endometrium. AM was found to accelerate the formation of pinopodes, which are micro-protrusions on the uterine epithelial surface associated with receptivity. nih.gov It also promoted the expression of connexin 43 and the integrity of the primary decidual zone. nih.gov In the male reproductive system, studies in rats have shown that adrenomedullin is produced in the testis and epididymis, where it is involved in regulating testosterone (B1683101) and inhibin secretion. openaccesspub.org

Animal ModelExperimental ApproachParameter MeasuredFindingReference
Pseudopregnant MouseIntrauterine AM InjectionEmbryo Implantation RateSignificantly improved compared to vehicle-treated controls. nih.gov
Pseudopregnant MouseIntrauterine AM InjectionUterine Epithelial PinopodesAccelerated the kinetics of pinopode formation. nih.gov
Pseudopregnant MouseIntrauterine AM InjectionStromal Connexin 43 ExpressionPromoted connexin 43 expression and gap junction communication. nih.gov
Adm+/- Mouse (Genetic Model)Reduced AM ExpressionFertility and PlacentationShowed disrupted fertility, placentation, and uterine receptivity. nih.gov
RatTissue AnalysisTestosterone and Inhibin SecretionAM was shown to have actions on their secretion in Leydig and Sertoli cells. openaccesspub.org

Pathophysiological Involvement of Pro Adrenomedullin 153 185 , Human in Disease Models

Role in Systemic Inflammation and Sepsis Models

Pro-Adrenomedullin (153-185), more commonly referred to as mid-regional pro-adrenomedullin (MR-proADM), has emerged as a important biomarker in the context of systemic inflammation and sepsis. nih.gov Its levels are consistently elevated in patients with sepsis and correlate with the severity of the condition. nih.govahajournals.org

In critically ill patients, a stepwise increase in MR-proADM levels is observed from systemic inflammatory response syndrome (SIRS) to sepsis, severe sepsis, and septic shock. nih.gov For instance, one study reported median MR-proADM levels of 1.1 nmol/l in patients with SIRS, which increased to 1.8 nmol/l in sepsis, 2.3 nmol/l in severe sepsis, and 4.5 nmol/l in septic shock. nih.gov Non-survivors of sepsis consistently show significantly higher levels of MR-proADM compared to survivors. nih.gov

Table 1: MR-proADM Levels in Sepsis and Correlation with Severity


ConditionMedian MR-proADM Level (nmol/L)Reference
Healthy Controls0.4 nih.gov
Systemic Inflammatory Response Syndrome (SIRS)1.1[4, 5]
Sepsis1.8[4, 5]
Severe Sepsis2.3 - 2.8[4, 5]
Septic Shock4.5[4, 5]
Non-survivors (Sepsis)8.5 nih.gov
Survivors (Sepsis)1.7 nih.gov

The underlying mechanism of elevated MR-proADM in sepsis is closely linked to endothelial dysfunction and microcirculatory compromise. Adrenomedullin (B612762) (ADM), the active peptide, is crucial for maintaining endothelial barrier integrity. nih.gov In severe infections, the body upregulates ADM production to counteract vascular leakage and stabilize the microcirculation. nih.govnih.gov Consequently, MR-proADM levels serve as a surrogate marker for the extent of endothelial damage. nih.gov

Preclinical models have demonstrated that the administration of ADM can protect against endothelial hyperpermeability. nih.gov In models of systemic inflammation, such as those induced by lipopolysaccharide (LPS), ADM has been shown to reduce vascular leakage. nih.gov This protective effect is vital as breakdown of the endothelial barrier is a key event in the pathogenesis of sepsis, leading to tissue edema and organ dysfunction.

In preclinical sepsis models, the administration of Adrenomedullin has been shown to have protective effects on various organs. ahajournals.org Transgenic mice overexpressing adrenomedullin exhibit resistance to lipopolysaccharide-induced septic shock. nih.gov The protective mechanisms are multifaceted and include the preservation of microcirculatory function and reduction of inflammatory responses.

In a rat model of myocardial infarction, a condition that can be exacerbated by systemic inflammation, the administration of ADM was found to ameliorate the progression of heart failure. ahajournals.org This was associated with a reduction in both afterload and preload, suggesting a protective role against the chronic remodeling of the left ventricle. ahajournals.org Furthermore, in a mouse model of myocardial infarction, overexpression of the Adm gene led to increased lymphangiogenesis, which is crucial for resolving cardiac edema and improving cardiac function post-injury. nih.gov These findings from animal models highlight the therapeutic potential of modulating the adrenomedullin system to mitigate organ damage in severe inflammatory states.

Cardiovascular Disease Models (e.g., Hypertension, Heart Failure, Myocardial Ischemia)

The involvement of the pro-adrenomedullin system extends significantly to cardiovascular diseases. Elevated levels of MR-proADM are observed in patients with hypertension, heart failure, and myocardial ischemia, where they often correlate with disease severity and prognosis. nih.govnih.gov

In patients with acute heart failure, higher MR-proADM levels are independently associated with an increased risk of mortality and hospital readmission. nih.gov A systematic review indicated that for every 1 nmol/L increase in MR-proADM, the hazard ratio for death in heart failure patients ranged from 1.77 to 2.79. nih.gov Similarly, in patients who have experienced an acute myocardial infarction, elevated MR-proADM is a predictor of major adverse cardiac events (MACE) and death. nih.gov

Table 2: Prognostic Value of MR-proADM in Acute Heart Failure and Myocardial Infarction


ConditionEndpointHazard Ratio (per 1 nmol/L increase in MR-proADM)95% Confidence IntervalReference
Acute Heart FailureDeath1.77 - 2.791.29 - 5.95 nih.gov
Acute Myocardial InfarctionMACE1.78 - 4.101.20 - 10.12 nih.gov

Preclinical studies have shed light on the role of the adrenomedullin system in cardiac remodeling and fibrosis. In a rat model of myocardial infarction, the infusion of adrenomedullin for four weeks led to a decrease in heart weight to body weight ratio, myocyte size, and the collagen volume fraction in the non-infarcted area of the left ventricle. nih.gov These findings suggest that ADM can attenuate the hypertrophic and fibrotic changes that constitute adverse cardiac remodeling.

Another study in a rat model of ischemia-reperfusion injury demonstrated that ADM infusion reduced myocardial fibrosis and infarct size after four weeks. nih.gov Research in heterozygous ADM knockout mice revealed that under stress conditions induced by angiotensin II, these mice developed more significant cardiac hypertrophy and renal dysfunction compared to wild-type mice, further underscoring the protective role of ADM against cardiac remodeling. nih.gov

Adrenomedullin is a potent vasodilator that plays a role in the regulation of blood pressure. ahajournals.org In hypertensive animal models, the administration of ADM has been shown to lower blood pressure. ahajournals.org In a community-based study of African Americans with hypertension, higher plasma MR-proADM levels were associated with a greater pulse pressure, an indicator of arterial stiffness. nih.gov

The peptide also plays a crucial role in maintaining vascular integrity. ahajournals.org The concept of its action suggests that within the blood vessels, ADM improves vascular integrity and reduces permeability, while in the interstitium, it acts on vascular smooth muscle cells to cause vasodilation. nih.gov This dual function is critical in disease states where both blood pressure and vascular leakage are dysregulated.

Renal Disease Models

The kidneys are a major site of both the production and clearance of adrenomedullin, and MR-proADM levels are significantly affected by renal function. nih.govnih.gov In patients with chronic kidney disease (CKD), plasma MR-proADM concentrations increase as the disease progresses through its stages. nih.gov

Studies have shown a strong negative correlation between MR-proADM levels and the estimated glomerular filtration rate (eGFR), indicating that as kidney function declines, MR-proADM levels rise. nih.gov In a study of conservatively treated CKD patients with hypertension, the plasma MR-proADM concentration was significantly higher compared to healthy volunteers. researchgate.net Furthermore, elevated MR-proADM has been identified as a strong predictor of all-cause and cardiovascular mortality in hemodialysis patients. nih.gov

Table 3: MR-proADM in Chronic Kidney Disease


Patient GroupFindingCorrelation/ResultReference
CKD PatientsCorrelation with eGFRNegative correlation (r = -0.777, p < 0.001)
CKD Patients with Hypertension vs. Healthy ControlsPlasma MR-proADMSignificantly higher in CKD group (247.32 pg/ml vs 65.20 pg/ml; p < 0.001)
Hemodialysis PatientsPrognostic ValueStrong predictor of all-cause and cardiovascular mortality nih.gov

Cancer and Tumor Microenvironment in Preclinical Models

In the context of oncology, adrenomedullin, a product of the pro-adrenomedullin gene, plays a significant role in tumor progression and the dynamics of the tumor microenvironment. nih.gov Its involvement stems from its ability to promote cell proliferation, survival, and angiogenesis. nih.gov

Preclinical studies have demonstrated that adrenomedullin is a key player in tumor-associated neovascularization. It stimulates the growth and migration of endothelial cells, which are crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.gov While some studies indicate that AM may not directly induce the proliferation of certain cancer cell lines, its primary role in promoting tumor growth in vivo appears to be through the establishment of a robust blood supply. nih.gov Furthermore, cancer-associated fibroblasts (CAFs) within the tumor microenvironment have been identified as a significant source of AM, contributing to its pro-angiogenic and pro-metastatic effects in various cancers, including melanoma, pancreatic, and breast tumors. nih.gov

Preclinical Model Key Findings on Angiogenesis and Proliferation
Melanoma (B16/F10), Sarcoma (S180), Breast (MDA-MB-231), Lung (A549), Pancreatic Cancer Cell Lines Adrenomedullin did not show a direct mitogenic effect on these cell lines in vitro. However, when injected into mice, it promoted tumor growth by inducing angiogenesis. nih.gov
Various Solid Tumors Adrenomedullin overexpression is a common feature and often correlates with disease stage, progression, and vascular density. nih.gov
Melanoma, Pancreatic, and Breast Tumors Cancer-Associated Fibroblasts (CAFs) secrete adrenomedullin, which mediates pro-metastatic and angiogenic effects. nih.gov

The tumor microenvironment is often characterized by areas of low oxygen, a condition known as hypoxia. In response to hypoxia, tumor cells activate the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a key transcriptional regulator that enables cellular adaptation to the low-oxygen environment and promotes tumor progression. nih.gov Adrenomedullin expression is significantly upregulated by hypoxia through the HIF-1 pathway. nih.gov

Research has shown that the expression of adrenomedullin mRNA is highly induced in various human tumor cell lines under hypoxic conditions or when exposed to hypoxia-mimicking agents. nih.gov This upregulation is dependent on HIF-1, as demonstrated in cell lines with non-functional HIF-1α or HIF-1β, where the hypoxic induction of AM mRNA was significantly reduced or absent. nih.gov The human AM gene contains several putative hypoxia response elements (HREs), further supporting the direct transcriptional regulation of AM by HIF-1. nih.gov This link between HIF-1 and adrenomedullin is a critical mechanism by which tumors promote their own survival and growth, as AM functions as a mitogen, an angiogenic factor, and an anti-apoptotic factor. nih.gov

Cellular Model Key Findings on HIF-1 Pathway Involvement
Various Human Tumor Cell Lines Hypoxia or hypoxia mimetics lead to a time-dependent increase in adrenomedullin mRNA expression. nih.gov
HIF-1α and HIF-1β Knockout Mouse Cell Lines The induction of adrenomedullin mRNA by hypoxia is ablated or greatly reduced, demonstrating the dependency on HIF-1. nih.gov
Human Tumor Cells Inhibition or enhancement of HIF-1 activity directly modulates the expression of adrenomedullin mRNA. nih.gov
Human AM Gene Contains putative Hypoxia Response Elements (HREs) that are activated under hypoxic conditions, leading to enhanced gene expression. nih.gov

Pain and Neurological Disorders Models

Recent evidence suggests that adrenomedullin is involved in the modulation of pain signals and may play a role in the nervous system's response to injury. ebi.ac.uk

Adrenomedullin has been identified as a pronociceptive mediator, meaning it can enhance the transmission of pain signals. ebi.ac.uk It is considered an upstream factor in the signaling cascade for various types of pathological pain, including acute and chronic inflammatory pain, cancer-related pain, and neuropathic pain resulting from spinal nerve injury or diabetic neuropathy. ebi.ac.uktranspharmation.com Preclinical models of inflammatory pain, such as those induced by formalin or carrageenan, and neuropathic pain models, like the chronic constriction injury (CCI) model, are utilized to study the mechanisms of pain and evaluate potential analgesics. nih.govnih.gov The involvement of adrenomedullin in these pathways suggests it could be a potential target for the development of novel pain therapies.

In addition to its role in pain transmission, there are indications that adrenomedullin may also be involved in the process of nerve regeneration following injury. ebi.ac.uk The peripheral nervous system has a capacity for regeneration, a process that involves the coordinated action of various growth factors and signaling molecules. mdpi.com While the precise role of Pro-Adrenomedullin (153-185), human in this complex process is still under investigation, its presence and regulation in the context of nerve injury models suggest a potential contribution to the regenerative response. ebi.ac.ukresearchgate.net

Metabolic Disorders Models (e.g., Diabetes Mellitus)

Elevated levels of adrenomedullin and its precursor fragments, such as mid-regional pro-adrenomedullin (MR-proADM), have been observed in individuals with type 2 diabetes and are associated with the development and progression of diabetic complications. nih.govdiabetesjournals.org

In preclinical models, hyperglycemia has been shown to increase the vascular expression of adrenomedullin. diabetesjournals.org Recent studies in mouse models of obesity-associated type 2 diabetes have revealed that the hormone adrenomedullin can disrupt insulin (B600854) signaling in blood vessel cells, contributing to systemic insulin resistance. news-medical.netmpg.de Elevated levels of adrenomedullin, along with complement factor H which enhances its effects, are found in the blood of obese mice and humans. mpg.de In human endothelial cells, adrenomedullin was shown to inhibit insulin signaling by deactivating the insulin receptor. news-medical.net

Furthermore, treating lean mice with adrenomedullin induced insulin resistance and impaired glucose control, mimicking the metabolic state of obesity. news-medical.netmpg.de Conversely, blocking adrenomedullin signaling in obese, diabetic mice improved insulin function in blood vessels, enhanced blood flow to muscles, and prevented insulin resistance. news-medical.netmpg.de These findings highlight the significant role of the pro-adrenomedullin system in the pathophysiology of obesity-related metabolic dysfunction.

Studies measuring MR-proADM have also provided valuable insights. Plasma concentrations of MR-proADM are elevated in individuals with type 2 diabetes and are even more pronounced in those with diabetic nephropathy. diabetesjournals.org There is a significant correlation between MR-proADM levels and markers of endothelial dysfunction and diabetic vasculopathy. diabetesjournals.orgnih.gov

Disorder Model Key Findings on the Role of the Pro-Adrenomedullin System
Obesity-Associated Type 2 Diabetes (Mouse Model) Adrenomedullin disrupts insulin signaling in endothelial cells, leading to systemic insulin resistance. Blocking adrenomedullin restores insulin function and improves glucose control. news-medical.netmpg.de
Human Endothelial Cells Adrenomedullin inhibits insulin signaling by triggering a cascade that deactivates the insulin receptor. news-medical.net
Type 2 Diabetes with and without Nephropathy (Human Study) Plasma mid-regional pro-adrenomedullin (MR-proADM) concentrations are significantly elevated, particularly in patients with nephropathy, and correlate with markers of diabetic vasculopathy. diabetesjournals.org
Hyperglycemia (Animal Model) Increased glucose levels lead to an upregulation of vascular adrenomedullin expression. diabetesjournals.org

Research Methodologies and Analytical Approaches for Pro Adrenomedullin 153 185 , Human

Development and Validation of Detection Methods for Research Samples

The accurate quantification of Pro-Adrenomedullin (153-185) and its related peptides in biological samples is essential for research into its physiological functions and its potential as a biomarker. The development of robust and sensitive detection methods has been a key focus in this field.

Immunochemical Assays (e.g., ELISA, Luminescence Assays)

Immunochemical assays are the most common methods for the detection and quantification of Pro-Adrenomedullin (153-185) and other fragments of its precursor protein in research samples such as plasma, serum, and other biological fluids. These assays utilize the high specificity of antibodies to target the peptide of interest.

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are available for pro-adrenomedullin fragments. The most common format is the sandwich ELISA. The principle of this assay involves a microplate pre-coated with a capture antibody specific to one epitope of the target peptide. When the sample is added to the wells, the peptide is bound by the capture antibody. After a washing step, a second biotinylated detection antibody that recognizes a different epitope on the peptide is added, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is proportional to the concentration of the peptide in the sample and is measured using a microplate reader.

Luminescence Immunoassays: These assays, including immunoluminometric and chemiluminescent assays, are another sensitive method for the detection of pro-adrenomedullin fragments. The principle is similar to ELISA, but the detection mechanism relies on a luminescent signal instead of a colorimetric one. This often provides a wider dynamic range and higher sensitivity. For example, a non-competitive chemiluminescent immunoassay has been used to measure mid-regional pro-adrenomedullin (MR-proADM).

Challenges and Surrogate Markers: Direct measurement of some pro-adrenomedullin fragments can be challenging due to their short half-life, rapid degradation by proteases, and low concentrations in circulation. To overcome these issues, assays have been developed for more stable fragments of the precursor protein. Mid-regional pro-adrenomedullin (MR-proADM), a 48-amino acid peptide, is a particularly well-studied example. Since it is produced in a 1:1 molar ratio with adrenomedullin (B612762) and has a much longer half-life, its levels in circulation are considered a reliable surrogate marker for the expression and activity of the entire pro-adrenomedullin system.

Validation: The validation of these immunoassay kits is crucial for ensuring reliable and reproducible results. Manufacturers typically provide data on key performance characteristics, including:

Sensitivity: The lowest concentration of the peptide that can be reliably detected.

Specificity: The ability of the antibodies to bind only to the target peptide, with minimal cross-reactivity with related molecules.

Precision: The reproducibility of the results, expressed as intra-assay (within the same assay run) and inter-assay (between different assay runs) coefficients of variation (CV).

The following table summarizes the available immunochemical detection methods for pro-adrenomedullin fragments.

Target AnalyteAssay TypePrincipleSample TypesKey CharacteristicsSource(s)
Pro-Adrenomedullin (153-185), human Radioimmunoassay (RIA)Competitive binding with a radiolabeled peptide.Not specified, likely plasma/serum.Uses Iodine-125.
Mid-Regional Pro-Adrenomedullin (MR-proADM) Sandwich ELISAUses a matched pair of antibodies for capture and detection.Serum, plasma, other biological fluids.High sensitivity and specificity; validated for precision.
Mid-Regional Pro-Adrenomedullin (MR-proADM) Immunoluminometric AssaySimilar to sandwich ELISA but uses a luminescent signal for detection.Plasma.High sensitivity, suitable for biomarker studies.

Mass Spectrometry-Based Approaches

The identification and quantification of this compound, also known as Adrenotensin, and its related peptides from the pro-adrenomedullin precursor have been significantly advanced by mass spectrometry (MS)-based methodologies. mdpi.comopenaccesspub.org These techniques offer high specificity and sensitivity, making them indispensable for peptide analysis in complex biological samples like plasma. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a "gold standard" for the quantification of peptides and hormones. nih.govsci-hub.se In this approach, complex mixtures are first separated by liquid chromatography. The separated components are then ionized and introduced into a tandem mass spectrometer. The first mass spectrometer selects the precursor ion (the peptide of interest, e.g., Adrenotensin), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, creating a specific fragmentation pattern that allows for highly accurate identification and quantification. nih.govspringernature.com This method has been successfully developed for the simultaneous quantification of other critical cardiovascular peptides like angiotensin II, demonstrating its applicability for Pro-Adrenomedullin (153-185) analysis. researchgate.netnih.govsci-hub.se The sample preparation for LC-MS/MS typically involves solid-phase extraction to isolate and concentrate the peptides from the plasma matrix before analysis. sci-hub.sespringernature.com

Another powerful technique used in this field is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This method has been instrumental in the characterization of pro-adrenomedullin fragments. researchgate.net In MALDI-TOF, the peptide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the ions are accelerated into a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for precise molecular weight determination. nih.gov This technique was used to characterize affinity-purified mid-regional pro-adrenomedullin (MR-proADM) from the plasma of patients with septic shock, confirming its identity and stability. researchgate.net Similarly, commercial preparations of synthetic Pro-Adrenomedullin (153-185) are verified using mass spectrometry to ensure they exhibit the correct molecular weight. phoenixbiotech.net

TechniquePrincipleApplication for Pro-Adrenomedullin (153-185) & Related PeptidesReferences
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation of peptides by chromatography followed by mass-based selection, fragmentation, and detection of fragment ions for specific quantification.Considered the "gold standard" for accurate quantification of low-abundance peptides like Adrenotensin in plasma. nih.govsci-hub.senih.govspringernature.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MSLaser-induced desorption and ionization of peptides from a matrix, with mass determined by time of flight to a detector.Used for the identification and characterization of pro-adrenomedullin fragments and to confirm the molecular weight of synthetic peptides. researchgate.netnih.govphoenixbiotech.net

Animal Model Systems for in vivo Investigations

In vivo studies using animal models have been crucial for elucidating the complex physiological and pathophysiological roles of the adrenomedullin system, including the functions of its various derived peptides. nih.gov

Pharmacological Intervention Studies in Disease Models

Administering adrenomedullin or related molecules to animal models of human diseases has provided significant insight into their therapeutic potential. A primary focus of this research has been sepsis, a condition where adrenomedullin levels are known to be highly elevated. frontiersin.orgnih.gov In various animal models of sepsis and endotoxemia (induced by LPS), the administration of mature adrenomedullin has been shown to yield beneficial effects, including improved hemodynamics, reduced vascular leakage, decreased organ damage, and better survival rates. frontiersin.orgnih.govnih.gov

Beyond sepsis, pharmacological interventions have been explored in other contexts:

Cardiovascular Disease: In rat models of hypertension, gene transfer of adrenomedullin has been shown to reduce blood pressure. bohrium.com In models of myocardial infarction, this approach helped reduce the size of the damaged area. bohrium.com Furthermore, in mice with induced pulmonary hypertension, adrenomedullin gene transfer attenuated the pathological remodeling of pulmonary blood vessels. bohrium.com

Renal Disease: An in vitro study using cultured rat mesangial cells, which are relevant to kidney function and disease, investigated the direct effects of Adrenotensin (Pro-Adrenomedullin 153-185). The study found that Adrenotensin treatment stimulated cell proliferation and increased the secretion of transforming growth factor-beta1 (TGF-β1), a key molecule in tissue fibrosis. nih.gov This effect was shown to be mediated by an increase in local angiotensin II levels. nih.gov

Structure-Activity Relationship (SAR) Studies of Pro-Adrenomedullin (153-185) Fragments

Structure-activity relationship (SAR) studies are essential for understanding which parts of a peptide are responsible for its biological effects. For the adrenomedullin precursor, the vast majority of SAR research has focused on the mature, 52-amino acid Adrenomedullin (ADM) peptide rather than the C-terminal fragment, Pro-Adrenomedullin (153-185) or Adrenotensin.

Studies on mature ADM have revealed that two structural features are critical for its potent vasodilator activity: the six-membered ring formed by a disulfide bond and the amidation of the C-terminal amino acid. nih.govnih.gov Fragments of ADM that lack this ring structure, such as ADM-(22-52), lose their ability to activate the receptor and can even act as antagonists. nih.govnih.gov

Emerging Perspectives and Future Research Directions

Elucidation of Novel Receptors and Signaling Pathways for Pro-Adrenomedullin (153-185)

The complete understanding of how Pro-Adrenomedullin (153-185), human, also known as adrenotensin, exerts its effects at a molecular level is still unfolding. mdpi.com While the parent peptide, adrenomedullin (B612762) (ADM), is known to signal through a complex of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs), the specific receptors for the Pro-Adrenomedullin (153-185) fragment are not yet fully characterized. openaccesspub.orgscispace.com Future research endeavors are concentrated on the identification and validation of novel, specific receptors for this peptide. Advanced biochemical techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening are instrumental in isolating and identifying proteins that exhibit high-affinity binding to Pro-Adrenomedullin (153-185).

A critical area of investigation is the delineation of the downstream signaling cascades that are initiated upon the binding of Pro-Adrenomedullin (153-185) to its putative receptors. Current studies are exploring the modulation of various second messenger systems, including cyclic adenosine (B11128) monophosphate (cAMP), intracellular calcium levels, and inositol (B14025) phosphates. openaccesspub.orgnih.gov Understanding these pathways is paramount to deciphering the full spectrum of biological activities attributed to Pro-Adrenomedullin (153-185). Recent findings have also pointed towards the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, as a potential scavenger receptor for peptides derived from proadrenomedullin, which could modulate their availability and activity. acs.org

Exploration of Interacting Proteins and Binding Partners Beyond Receptors

Beyond the direct interaction with signaling receptors, there is a growing body of research focused on identifying other proteins and molecules that associate with Pro-Adrenomedullin (153-185). These non-receptor binding partners could play crucial roles in modulating the peptide's stability, bioavailability, and ultimately, its physiological functions. For instance, adrenomedullin has been shown to bind to complement factor H, which is also known as adrenomedullin binding protein-1 (AMBP-1). openaccesspub.orgnih.gov This interaction is known to modulate the bioactivities of both partners. oatext.com

The application of high-throughput proteomic techniques, particularly mass spectrometry, is enabling a more comprehensive search for proteins that form complexes with or are in close proximity to Pro-Adrenomedullin (153-185) within various tissues and cellular compartments. The identification of this "interactome" will provide a more detailed map of the peptide's functional network and its integration into broader cellular processes.

Development of Advanced Preclinical Models for Mechanistic Studies

To dissect the precise in vivo roles of Pro-Adrenomedullin (153-185), the development and application of sophisticated preclinical models are indispensable. This includes the generation of genetically engineered mouse models, such as knockout and knock-in lines, where the gene encoding proadrenomedullin is specifically manipulated to ablate or alter the production of the Pro-Adrenomedullin (153-185) fragment. Furthermore, the use of tissue-specific conditional knockout models will provide the ability to investigate the peptide's function in a particular organ or cell type, thereby avoiding potential confounding systemic effects. nih.gov

In the realm of in vitro studies, the move towards more physiologically relevant models is crucial. The use of three-dimensional (3D) organoid cultures and microfluidic "organ-on-a-chip" platforms offers a significant advancement over traditional two-dimensional (2D) cell cultures. These advanced models better recapitulate the complex microenvironment and cellular interactions found in living tissues, providing a more accurate platform to study the effects of Pro-Adrenomedullin (153-185) on cellular behavior, tissue architecture, and function.

Systems Biology Approaches to Understand Comprehensive Roles in Biological Networks

A systems biology framework, which integrates multi-omics data including genomics, transcriptomics, proteomics, and metabolomics, is poised to offer a holistic view of the functional roles of Pro-Adrenomedullin (153-185) within intricate biological networks. By simultaneously analyzing global changes in gene expression, protein abundance, and metabolite profiles following stimulation with Pro-Adrenomedullin (153-185), researchers can identify the key signaling pathways and molecular networks that are modulated by this peptide. This integrative approach will be instrumental in uncovering previously unknown functions and revealing the interconnectedness of Pro-Adrenomedullin (153-185) in maintaining health and contributing to disease pathogenesis. lu.se

Unexplored Physiological Niches and Cross-Organ Communication

While Pro-Adrenomedullin (153-185) has been detected in a variety of tissues, its specific functions in many physiological contexts remain to be fully explored. nih.govebi.ac.uk Future research is expected to delve into its roles in less-investigated systems, such as the immune system, reproductive biology, and the central nervous system. ebi.ac.ukmdpi.com A particularly exciting area of future research is the investigation of Pro-Adrenomedullin (153-185) as a mediator of inter-organ communication. nih.gov Understanding how this peptide, when released from one organ like the adrenal gland, can influence the function of distant organs such as the heart, kidneys, or lungs will provide critical insights into its systemic physiological and pathophysiological importance. nih.govmdpi.com

Potential for Novel Therapeutic Target Identification in Preclinical Disease Models

The diverse biological activities attributed to Pro-Adrenomedullin (153-185) and its parent peptide, adrenomedullin, suggest significant potential for the identification of new therapeutic targets. nih.govnih.gov In various preclinical models of disease, including sepsis, cardiovascular disorders, and cancer, modulating the levels or activity of Pro-Adrenomedullin (153-185) or its associated signaling pathways could present novel therapeutic avenues. nih.govnih.govmdpi.com For example, the development of specific agonists or antagonists for its yet-to-be-fully-elucidated receptors could lead to the creation of new classes of drugs. acs.org Furthermore, the design of peptide mimetics or stabilized analogs of Pro-Adrenomedullin (153-185) with enhanced pharmacokinetic properties is a key area of translational research aimed at harnessing its biological functions for clinical benefit. nih.gov

Q & A

Basic Research Questions

Q. How should researchers optimize ELISA protocols for detecting Pro-Adrenomedullin (153-185) in human plasma?

  • Methodological Answer : Begin by validating the ELISA kit's sensitivity (9.38 pg/mL) and linear range (15.63–1000 pg/mL) using pre-coated microplates and serial dilutions of synthetic standards. Ensure proper incubation times (e.g., 50 minutes for Streptavidin-HRP at 37°C) and use TMB substrate with a 20-minute dark incubation. Include triplicate measurements to assess intra- and inter-assay precision (CV < 12%) . For plasma samples, centrifuge EDTA-anticoagulated blood at 1000×g within 30 minutes of collection and store aliquots at -80°C to avoid freeze-thaw degradation .

Q. What are the critical steps for preparing tissue homogenates to quantify Pro-Adrenomedullin (153-185) in vascular studies?

  • Methodological Answer : Use ice-cold PBS to rinse tissues, homogenize with a glass homogenizer in lysis buffer (e.g., RIPA for cytoplasmic proteins), and sonicate until clear. Centrifuge at 10,000×g for 5 minutes to remove debris. Quantify total protein (e.g., BCA assay) to normalize peptide concentrations. Avoid prolonged storage; freeze homogenates at ≤-20°C immediately after preparation .

Q. How can researchers generate and validate a standard curve for MR-ProADM quantification?

  • Methodological Answer : Prepare six-point serial dilutions (15.63–1000 pg/mL) from the lyophilized standard. Plot absorbance (450 nm) against log-transformed concentrations using curve-fitting software (e.g., Curve Expert). Validate linearity via regression analysis (R² > 0.99) and include a zero standard (blank) to subtract background noise. Verify accuracy with spike-and-recovery tests in biological matrices (e.g., 85–115% recovery rate) .

Advanced Research Questions

Q. How to resolve contradictions in Pro-Adrenomedullin’s vasodilatory effects across different experimental models?

  • Methodological Answer : Species-specific differences in receptor binding (e.g., CGRP1 receptor affinity in rats vs. cats) may underlie variability. Validate models using competitive ELISA to confirm peptide-receptor interaction and parallel bioassays (e.g., isolated aortic ring relaxation). Cross-reference findings with structural studies highlighting the critical role of the C-terminal Phe-Leu motif in human AM bioactivity .

Q. What strategies mitigate cross-reactivity when detecting Pro-Adrenomedullin fragments in heterologous expression systems?

  • Methodological Answer : Pre-adsorb antibodies against truncated peptides (e.g., ADM 13-52 or 22-52) to eliminate nonspecific binding. Use immunoblotting with anti-MR-ProADM monoclonal antibodies (e.g., clone 140/2A7) targeting the mid-regional epitope (amino acids 83-130 of preproADM). Confirm specificity via liquid chromatography-mass spectrometry (LC-MS) for intact peptide verification .

Q. How to address discrepancies between ELISA and functional assays in quantifying bioactive Pro-Adrenomedullin?

  • Methodological Answer : Bioactive Pro-Adrenomedullin exists predominantly as the glycine-extended intermediate form in circulation. Use affinity purification (e.g., immunoextraction with anti-ProADM 153-185 antibodies) before ELISA to isolate mature AM. Correlate ELISA data with functional readouts (e.g., cAMP accumulation in endothelial cells) to distinguish immunoreactive vs. bioactive peptide fractions .

Q. What experimental designs are recommended for studying Pro-Adrenomedullin’s role in sepsis-induced vascular leakage?

  • Methodological Answer : Combine murine sepsis models (e.g., cecal ligation and puncture) with dynamic contrast-enhanced MRI to quantify vascular permeability. Measure plasma MR-ProADM levels longitudinally and compare with histopathological markers (e.g., endothelial junction proteins). Use neutralizing antibodies against AM receptors (CLR/RAMP2) to establish causality .

Methodological Notes for Data Interpretation

  • Storage Artifacts : Repeated freeze-thaw cycles degrade Pro-Adrenomedullin; aliquot samples before storage at -80°C and verify peptide stability via spike-in controls .
  • Assay Limitations : Commercial ELISA kits may not detect recombinant AM variants due to mismatched antibody epitopes. Validate kits with synthetic ProADM (153-185) and include positive controls from human adrenal extracts .
  • Species Considerations : Rodent models may incompletely recapitulate human AM signaling. Use transgenic mice expressing human AM receptors for translational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.